5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a wide range of biological targets due to their versatile structure .
Mode of Action
Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory activities . The compound’s interaction with its targets and the resulting changes would depend on the specific biological target it interacts with.
Biochemical Pathways
It is known that pyrazole derivatives can influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
A compound with similar structure was found to have high gi absorption and was identified as a cyp1a2 inhibitor . These properties can impact the bioavailability of the compound.
Result of Action
Given the wide range of biological activities associated with pyrazole derivatives, the effects could be diverse depending on the specific target and biological context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with chloromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) in a solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of more efficient chloromethylating agents and improved reaction conditions to minimize side reactions and by-products. Additionally, large-scale production may require specialized equipment and purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The presence of multiple functional groups allows for cyclization reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used for oxidation and reduction reactions, respectively. Cyclization reactions may require catalysts and specific solvents to facilitate the formation of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation may produce a sulfone compound. Cyclization reactions can result in the formation of fused heterocyclic systems with potential biological activity.
Scientific Research Applications
5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-sulfonamide has several scientific research applications, including:
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: The compound’s sulfonamide group is known for its antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: This compound shares the pyrazole core and chloro substituent but differs in the presence of a carbaldehyde group instead of a sulfonamide group.
5-chloro-1-vinyl-1H-pyrazoles: These compounds have a similar pyrazole structure with a chloro substituent but feature a vinyl group instead of a chloromethyl group.
Uniqueness
5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chloro and sulfonamide groups allows for diverse chemical modifications and applications, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
5-chloro-3-(chloromethyl)-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl2N3O2S/c1-10-5(7)4(13(8,11)12)3(2-6)9-10/h2H2,1H3,(H2,8,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPMOWGFZVDMAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)CCl)S(=O)(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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